molecular formula C16H20N2O3 B1393011 tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate CAS No. 1251950-61-4

tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate

Cat. No. B1393011
M. Wt: 288.34 g/mol
InChI Key: JSUMGDDPPJMABB-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes chemical properties such as acidity or basicity, reactivity with common reagents, and stability under various conditions.


Scientific Research Applications

Prodrug Applications

  • (2-oxo-1,3-dioxol-4-yl)methyl and (5-tert-butyl-2-oxo-1, 3-dioxol-4-yl)methyl esters, similar in structure to the tert-butyl group, have been evaluated as progenitors of 3-hydroxy-alpha-methyltyrosine, indicating potential application as prodrugs. These esters have shown to convert cleanly to their target compounds and possess significant bioavailability, suggesting a potential pathway for designing prodrugs using tert-butyl structures (Saari et al., 1984).

Enzyme Induction and Anticarcinogenic Properties

  • Tert-butyl compounds have been studied for their ability to induce enzyme activity and exhibit anticarcinogenic properties. For instance, tert-butyl-4-hydroxyanisole (BHA) has been investigated for its ability to induce detoxifying enzymes, with varying induction patterns based on the chemical nature of the inducer, target tissue, and enzymes elevated (De Long et al., 1985). Similar studies on BHA derivatives have shown a reduction in tumor formation in mice, suggesting potential anticarcinogenic effects and enzyme induction by tert-butyl-related compounds (Wattenberg et al., 1980).

Antihyperglycemic and Antihypertensive Applications

  • N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, bearing a tert-alkyl chain, have demonstrated promising results as ligands for the human recombinant receptor hCB1. Some derivatives have shown to improve hCB1 receptor affinity and demonstrated dose-dependent reduction in food intake in rats, indicating potential therapeutic applications in metabolism or appetite regulation (Silvestri et al., 2010).

Toxicity and Metabolism Studies

  • Tert-butyl compounds have been a subject of toxicity and metabolism studies. For instance, the toxicity of butylated hydroxytoluene (BHT) and its transformation to BHT-quinone methide in rats has been explored, providing insights into the metabolic pathways and potential toxic effects of tert-butyl-related compounds (Tajima et al., 1981).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

tert-butyl 2-[3-(hydroxymethyl)-5-methylpyrazol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-9-12(10-19)17-18(11)14-8-6-5-7-13(14)15(20)21-16(2,3)4/h5-9,19H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUMGDDPPJMABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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